

Allyl p-toluenesulphonate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl p-toluenesulphonate**

Cat. No.: **B1266245**

[Get Quote](#)

Allyl p-Toluenesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of allyl p-toluenesulfonate. The information is curated for professionals in research and development, offering quantitative data, experimental methodologies, and structural visualizations to support advanced chemical applications.

Chemical Properties and Structure

Allyl p-toluenesulfonate, also known as allyl tosylate, is a chemical compound widely used in organic synthesis as an alkylating agent. Its utility stems from the presence of the tosylate group, which is an excellent leaving group, facilitating nucleophilic substitution reactions.

Physicochemical Data

The key physical and chemical properties of allyl p-toluenesulfonate are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₃ S	[1] [2]
Molecular Weight	212.27 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	---
Boiling Point	135-140 °C at 0.5-1.0 Torr	---
Density	1.180 g/mL at 20 °C	
Refractive Index (n _{20/D})	1.523	
CAS Number	4873-09-0	[1] [2]

Structural Information

The structure of allyl p-toluenesulfonate features a p-toluenesulfonyl group attached to an allyl group through an ester linkage. The IUPAC name for this compound is prop-2-enyl 4-methylbenzenesulfonate.[\[2\]](#)

SMILES: Cc1ccc(cc1)S(=O)(=O)OCC=C

InChI Key: ZSBJCQGJFPHZRC-UHFFFAOYSA-N

A 2D chemical structure diagram of allyl p-toluenesulfonate is provided below.

Caption: 2D Structure of Allyl p-Toluenesulfonate.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of allyl p-toluenesulfonate.

Synthesis of Allyl p-Toluenesulfonate

A common method for the synthesis of allyl p-toluenesulfonate involves the reaction of allyl alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[\[3\]](#) To mitigate potential side reactions and rearrangements, which can be an

issue with allylic tosylates, a modified procedure using p-toluenesulfonic anhydride is also presented.[4]

Method 1: From p-Toluenesulfonyl Chloride

Materials:

- Allyl alcohol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or triethylamine
- Diethyl ether or dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl alcohol (1.0 eq.) and pyridine (1.2 eq.) in diethyl ether at 0 °C (ice bath).
- Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in diethyl ether to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel.

Method 2: From p-Toluenesulfonic Anhydride (for sensitive substrates)[4]

Materials:

- Allyl alcohol
- Sodium hydride (NaH)
- p-Toluenesulfonic anhydride
- Anhydrous tetrahydrofuran (THF)
- Saturated ammonium chloride solution
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of allyl alcohol (1.0 eq.) in anhydrous THF dropwise.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Add a solution of p-toluenesulfonic anhydride (1.05 eq.) in anhydrous THF to the reaction mixture.
- Let the reaction proceed at room temperature, monitoring by TLC.
- Carefully quench the reaction with saturated ammonium chloride solution.

- Extract the product with diethyl ether.
- Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash chromatography.

The following diagram illustrates the general workflow for the synthesis of allyl p-toluenesulfonate.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of allyl p-toluenesulfonate.

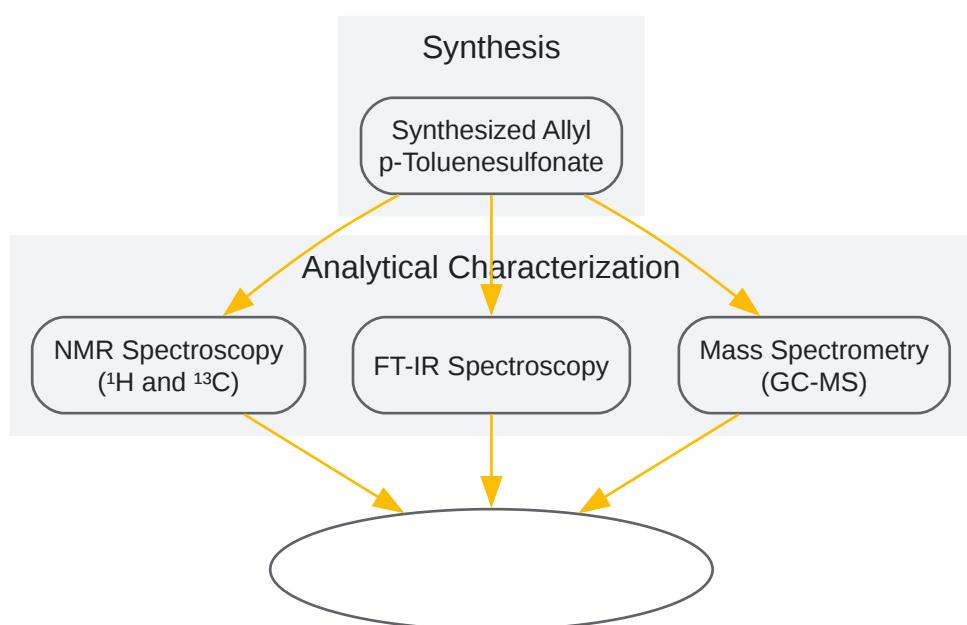
Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR Spectroscopy:
 - Solvent: Deuterated chloroform (CDCl_3).[\[5\]](#)
 - Internal Standard: Tetramethylsilane (TMS).[\[5\]](#)
 - General Procedure: Dissolve a small sample of allyl p-toluenesulfonate in CDCl_3 containing TMS in an NMR tube. Acquire the spectrum on a 300 MHz or 400 MHz spectrometer.
 - Expected Signals: Resonances corresponding to the aromatic protons of the tosyl group, the vinyl protons of the allyl group, the methylene protons adjacent to the sulfonate oxygen, and the methyl protons of the tosyl group.
- ^{13}C NMR Spectroscopy:

- Solvent: Deuterated chloroform (CDCl_3).[\[5\]](#)
- General Procedure: Prepare a more concentrated solution of the sample in CDCl_3 in an NMR tube. Acquire the proton-decoupled ^{13}C NMR spectrum.
- Expected Signals: Peaks corresponding to the different carbon environments in the molecule, including the aromatic carbons, the vinyl carbons, the methylene carbon, and the methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy


- Sample Preparation: As allyl p-toluenesulfonate is a liquid, a neat spectrum can be obtained by placing a drop of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- General Procedure: Record the background spectrum of the clean ATR crystal. Apply the sample and acquire the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Expected Absorptions: Characteristic stretching frequencies for S=O (in the sulfonate group), C=C (alkene), aromatic C-H, and aliphatic C-H bonds.

Mass Spectrometry (MS)

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of allyl p-toluenesulfonate.
- Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
- General GC-MS Parameters:
 - Injection: Split/splitless injection.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
 - Oven Program: A temperature gradient program, for example, starting at $50\text{-}70\text{ }^\circ\text{C}$ and ramping up to $250\text{-}300\text{ }^\circ\text{C}$.[\[6\]](#)[\[7\]](#)

- Ionization: Electron Ionization (EI) at 70 eV.[6]
- Detection: A quadrupole or ion trap mass analyzer scanning a mass range of m/z 40-400.
- Expected Fragmentation: The mass spectrum will show the molecular ion peak (if stable enough) and characteristic fragment ions resulting from the cleavage of the molecule, such as the tropylidium ion (m/z 91) from the tosyl group.

The logical relationship for the characterization process is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of allyl p-toluenesulfonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]

- 2. Allyl p-toluenesulphonate | C10H12O3S | CID 78587 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]
- 4. Toward a method for synthesis of allylic tosylates [morressier.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tsijournals.com [tsijournals.com]
- 7. shimadzu.com [shimadzu.com]
- To cite this document: BenchChem. [Allyl p-toluenesulphonate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266245#allyl-p-toluenesulphonate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com